molecular formula C16H21NO3 B14402220 Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate CAS No. 84971-48-2

Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate

Cat. No.: B14402220
CAS No.: 84971-48-2
M. Wt: 275.34 g/mol
InChI Key: APUZLJFBVWZOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is an organic compound with a complex structure that includes an alkyne group, an aromatic ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 3-ethyl-5-methyl-4-propoxyphenol with prop-2-yn-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

84971-48-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

prop-2-ynyl N-(3-ethyl-5-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C16H21NO3/c1-5-8-19-15-12(4)10-14(11-13(15)7-3)17-16(18)20-9-6-2/h2,10-11H,5,7-9H2,1,3-4H3,(H,17,18)

InChI Key

APUZLJFBVWZOLH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1C)NC(=O)OCC#C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.